molecular formula C9H16ClNO3 B6217273 methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride CAS No. 2320469-53-0

methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride

Cat. No.: B6217273
CAS No.: 2320469-53-0
M. Wt: 221.7
InChI Key:
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Description

Methyl 4-amino-2-oxabicyclo[222]octane-1-carboxylate hydrochloride is a bicyclic compound featuring a unique structure that includes an oxabicyclo[222]octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Oxabicyclo[2.2.2]octane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile. The reaction is often carried out under mild conditions to ensure high yield and selectivity.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction. Common reagents for this step include ammonia or primary amines.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the oxabicyclo ring.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Ammonia, primary amines, alkyl halides.

Major Products

    Oxidation: Corresponding oxides.

    Reduction: Reduced oxabicyclo compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Its bicyclic structure is similar to that of several bioactive natural products, making it a valuable scaffold in medicinal chemistry.

Medicine

In medicinal research, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of bacterial infections and other diseases.

Industry

In the chemical industry, this compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism by which methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the biological activity of the compound. The bicyclic structure allows for a unique mode of binding, which can enhance the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride: Similar in structure but lacks the oxabicyclo ring.

    Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate: Contains a hydroxymethyl group instead of an amino group.

    Bicyclo[2.2.2]octane derivatives: Various derivatives with different functional groups attached to the bicyclic core.

Uniqueness

Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride is unique due to the presence of both an amino group and an oxabicyclo ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for research and industrial applications.

Properties

CAS No.

2320469-53-0

Molecular Formula

C9H16ClNO3

Molecular Weight

221.7

Purity

95

Origin of Product

United States

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